molecular formula C14H12Cl6N4O2Zn B7801391 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

Cat. No.: B7801391
M. Wt: 546.4 g/mol
InChI Key: YHUGASVQWCSKGW-UHFFFAOYSA-J
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Description

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride is a useful research compound. Its molecular formula is C14H12Cl6N4O2Zn and its molecular weight is 546.4 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, commonly referred to as Fast Red RC Salt, is a diazonium compound with notable applications in biological research, particularly in enzyme activity detection and histological staining. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H6_6Cl4_4N2_2OZn
  • Molecular Weight : 341.3 g/mol
  • CAS Number : 68025-25-2
  • IUPAC Name : 5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride

Fast Red RC Salt primarily targets the enzyme alkaline phosphatase . Upon interaction with alkaline phosphatase, it produces a bright red precipitate, which serves as a visual marker for enzyme presence and activity in various biological assays. The mechanism involves the hydrolysis of naphthol phosphate esters facilitated by alkaline phosphatase, leading to observable color changes that can be quantified and analyzed.

Enzymatic Interaction

The compound's interaction with alkaline phosphatase can be summarized as follows:

  • Target Enzyme : Alkaline Phosphatase
  • Reaction Type : Hydrolysis of naphthol phosphate esters
  • Observable Result : Formation of a bright red precipitate

This enzymatic reaction is crucial for applications in immunohistochemical staining procedures and immunoblotting, where precise localization of enzymes is required.

Pharmacokinetics

Fast Red RC Salt is noted for its solubility in water, which enhances its utility in laboratory settings. The stability and efficacy of the compound can be influenced by environmental factors such as pH and temperature.

Case Studies

  • Immunohistochemistry : Fast Red RC Salt has been extensively utilized in immunohistochemical staining to detect alkaline phosphatase activity in tissue samples. Studies have shown that the compound effectively delineates enzyme activity, aiding in the diagnosis of various diseases.
  • Diagnostic Assays : The compound is employed in diagnostic assays to identify specific biomolecules through its colorimetric properties. Its ability to produce a stable color change upon enzyme interaction makes it a valuable tool in clinical diagnostics.
  • Azo Dye Synthesis : Fast Red RC Salt participates in coupling reactions with phenols and naphthols to form azo dyes, which are significant in both biological research and industrial applications.

Comparative Analysis with Similar Compounds

Compound NameApplicationsUnique Features
Fast Red TR SaltImmunohistochemical stainingSimilar enzymatic targeting
Fast Blue BB SaltSynthesis of azo dyesDifferent chromophore properties
Fast Violet LB SaltDiagnostic assaysUnique stability under varying conditions

Properties

IUPAC Name

5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUGASVQWCSKGW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl6N4O2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68025-25-2
Record name Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-chloro-2-methoxybenzenediazonium chloride, compound with zinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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